

Application Notes: Intrathecal Substance P(1-7) in Nociceptive Research

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Compound of Interest		
Compound Name:	Substance P(1-7)	
Cat. No.:	B10799661	Get Quote

Introduction

Substance P (SP), a member of the tachykinin peptide family, is a well-established neurotransmitter and neuromodulator deeply involved in pain transmission.[1][2] Released from primary afferent nerve fibers in the spinal cord upon noxious stimulation, SP binds to neurokinin-1 (NK1) receptors, leading to central sensitization and enhanced pain perception.[3] [4][5] However, enzymatic degradation of SP in the central nervous system produces several fragments, with the N-terminal heptapeptide, **Substance P(1-7)** [SP(1-7)], being a major metabolite.[3][6] Intriguingly, SP(1-7) exhibits biological effects often opposite to those of its parent molecule, most notably producing antinociceptive (pain-inhibiting) effects.[3] This makes intrathecal (i.t.) administration of SP(1-7) a valuable tool for investigating novel pain modulation pathways in preclinical studies.

These application notes provide an overview of the mechanism of action of intrathecally administered SP(1-7) and detailed protocols for its use in rodent pain models.

Mechanism of Action

Unlike full-length Substance P, which exerts its pronociceptive effects primarily through the NK1 receptor, SP(1-7) is understood to act via distinct binding sites.[3] Its antinociceptive action at the spinal level is not mediated by NK1 receptors but involves the modulation of other critical neurotransmitter systems. Research has shown that i.t. SP(1-7) can attenuate excitatory behaviors and neurochemical changes induced by other substances, such as high-dose morphine.[7] The primary mechanism involves inhibiting the presynaptic release of glutamate

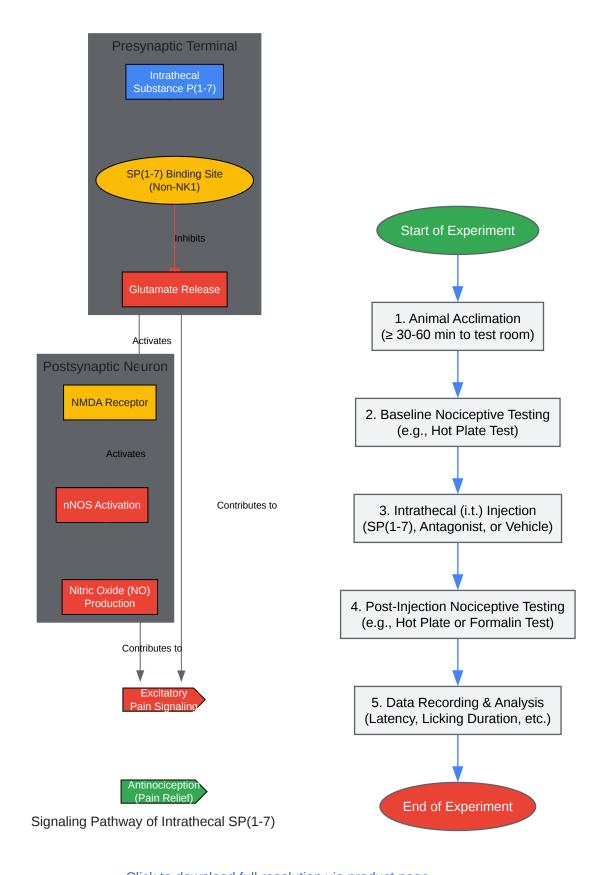






and subsequently reducing the production of nitric oxide (NO) in the dorsal spinal cord.[7] This dampening of the excitatory NMDA-NO cascade contributes to its pain-reducing effects.[7] Furthermore, some studies suggest SP(1-7) may interact with Mas-related G protein-coupled receptors (Mrgprs), such as MrgA1, which are expressed in sensory neurons and are implicated in pain and itch modulation.[8][9]





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